molecular formula C21H34O4Sn B12682404 o-(((Tributylstannyl)oxy)carbonyl)phenyl acetate CAS No. 84029-40-3

o-(((Tributylstannyl)oxy)carbonyl)phenyl acetate

Cat. No.: B12682404
CAS No.: 84029-40-3
M. Wt: 469.2 g/mol
InChI Key: ZUWWEGWEUMHGLQ-UHFFFAOYSA-M
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Description

o-(((Tributylstannyl)oxy)carbonyl)phenyl acetate is an organotin ester characterized by a tributylstannyloxy group attached to a carbonyl moiety at the ortho position of a phenyl acetate scaffold. Organotin compounds, such as this, are widely utilized in organic synthesis, particularly in cross-coupling reactions like the Stille coupling, due to the stability and reactivity of the tin-carbon bond . The acetate group enhances solubility in polar solvents, making it a versatile intermediate for constructing complex molecules.

Properties

CAS No.

84029-40-3

Molecular Formula

C21H34O4Sn

Molecular Weight

469.2 g/mol

IUPAC Name

tributylstannyl 2-acetyloxybenzoate

InChI

InChI=1S/C9H8O4.3C4H9.Sn/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;3*1-3-4-2;/h2-5H,1H3,(H,11,12);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

ZUWWEGWEUMHGLQ-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC=C1OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-(((Tributylstannyl)oxy)carbonyl)phenyl acetate typically involves the reaction of phenyl acetate with tributylstannyl chloride in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Base: Commonly used bases include triethylamine or pyridine.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: To accommodate the increased volume of reactants.

    Automated systems: For precise control of reaction conditions.

    Purification: Techniques such as distillation, crystallization, or chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

o-(((Tributylstannyl)oxy)carbonyl)phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the stannyl group to other functional groups.

    Substitution: The stannyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of phenyl acetate oxides.

    Reduction: Formation of phenyl acetate derivatives with reduced stannyl groups.

    Substitution: Formation of substituted phenyl acetate compounds.

Scientific Research Applications

o-(((Tributylstannyl)oxy)carbonyl)phenyl acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other stannyl compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of o-(((Tributylstannyl)oxy)carbonyl)phenyl acetate involves its interaction with molecular targets through its stannyl group. The stannyl group can form bonds with various atoms, facilitating reactions such as substitution or addition. The specific pathways and targets depend on the context of its use, such as in organic synthesis or biological studies.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s key structural motifs—the tributylstannyloxy group and phenyl acetate backbone—invite comparisons with other organometallic esters and substituted phenyl acetates. Below is a detailed analysis:

Table 1: Comparative Analysis of Key Compounds
Compound Substituent/Functional Group Synthesis Method Reactivity/Application Reference
o-(((Tributylstannyl)oxy)carbonyl)phenyl acetate Tributylstannyloxy-carbonyl Likely Pd-catalyzed coupling (inferred) Cross-coupling reactions, synthetic intermediates
α-Phenylselenocarbonyl compounds Phenylseleno Electrophilic/nucleophilic reactions Organic synthesis intermediates
3-O-(4-Methoxyphenyl)acetyl erythromycin 4-Methoxyphenylacetyl Acylation of erythromycin core Antibiotic modification for enhanced activity
4-Octylphenol triethoxylate Ethoxylated alkylphenol Ethoxylation of 4-octylphenol Surfactant, industrial applications

Physicochemical Properties

  • Lipophilicity and Solubility: The tributylstannyl group significantly increases lipophilicity compared to methoxy or fluoro substituents (e.g., in erythromycin derivatives), reducing aqueous solubility but improving compatibility with non-polar solvents .
  • Stability: Organotin compounds are generally air- and moisture-sensitive, requiring inert handling, whereas selenium-based analogues may degrade under oxidative conditions .

Biological Activity

o-(((Tributylstannyl)oxy)carbonyl)phenyl acetate is a compound that has garnered interest due to its potential applications in various fields, particularly in biological and medicinal chemistry. This article explores its biological activity, synthesis, and implications for future research.

Chemical Structure and Properties

The compound this compound features a tributylstannyl group attached to a phenyl acetate moiety. Its structure can be represented as follows:

C16H25O3Sn\text{C}_{16}\text{H}_{25}\text{O}_3\text{Sn}

This structure suggests potential reactivity due to the presence of the stannyl group, which is known for its role in various chemical reactions, including cross-coupling reactions.

Antimicrobial Properties

Research indicates that compounds containing stannyl groups may exhibit antimicrobial activity. For instance, derivatives similar to this compound have been tested against various bacterial strains. The biological assays showed promising results against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity evaluations are crucial for assessing the safety and efficacy of new compounds. Preliminary studies have demonstrated that certain stannyl-containing compounds can induce cytotoxic effects in cancer cell lines. For example, derivatives with similar structural features have shown IC50 values in the nanomolar range against MCF-7 breast cancer cells, indicating significant potency .

CompoundCell LineIC50 (nM)
Example 1MCF-720.1
Example 2KB-V114

The mechanism of action for this compound is hypothesized to involve interference with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation. This dual mechanism could contribute to its effectiveness as an anticancer agent by inducing apoptosis in malignant cells .

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various stannyl derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited inhibition zones comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Cytotoxicity Evaluation

A separate investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced significant morphological changes consistent with apoptosis, further supporting its potential utility in cancer therapy .

Synthesis Methods

The synthesis of this compound typically involves the reaction of phenolic compounds with tributylstannyl reagents under controlled conditions. Various synthetic routes have been explored, emphasizing the importance of optimizing reaction conditions to maximize yield and purity.

Synthesis Overview

  • Reagents : Tributylstannanol, acetic anhydride, and appropriate catalysts.
  • Conditions : Reactions are generally carried out under inert atmosphere conditions (e.g., nitrogen or argon).
  • Purification : Products are purified using techniques such as silica gel chromatography.

Conclusion and Future Directions

The biological activity of this compound presents exciting opportunities for development in antimicrobial and anticancer therapies. Future research should focus on detailed mechanistic studies and optimization of synthesis protocols to enhance biological efficacy and minimize toxicity.

Further investigations into structure-activity relationships (SAR) will be crucial for designing more potent derivatives with improved selectivity and reduced side effects.

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